molecular formula C11H11ClN2 B8424584 1-(2-Chloro-2-phenylethyl)imidazole

1-(2-Chloro-2-phenylethyl)imidazole

Cat. No.: B8424584
M. Wt: 206.67 g/mol
InChI Key: VHRYTYBCTQSEBF-UHFFFAOYSA-N
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Description

1-(2-Chloro-2-phenylethyl)imidazole is a synthetic organic compound featuring an imidazole heterocycle, a scaffold of paramount importance in medicinal chemistry and drug discovery . This molecule belongs to a class of 1-substituted imidazole derivatives known for their diverse biological activities and utility as key intermediates in organic synthesis . The structure combines a lipophilic phenyl group with the electron-rich, nitrogen-containing imidazole ring, making it a valuable building block for the development of novel pharmacologically active molecules. Imidazole derivatives are extensively investigated for their wide range of biological properties, which can include antifungal, antibacterial, and anticancer activities . Related 1-(2-alkyl-2-phenylethyl)-1H-imidazole analogs have demonstrated notable activity against fungi such as Candida albicans and various dermatophytes, as well as against gram-positive bacteria, underscoring the therapeutic potential of this chemical class . In research settings, this compound serves as a crucial precursor for further chemical modifications; the reactive chloroethyl chain enables the formation of new carbon-nitrogen or carbon-carbon bonds, facilitating the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . Researchers utilize this compound in computer-aided drug design (CADD), antioxidant studies, and enzyme inhibition assays, particularly against targets like carbonic anhydrase, which is relevant for conditions such as glaucoma and epilepsy . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-(2-chloro-2-phenylethyl)imidazole

InChI

InChI=1S/C11H11ClN2/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8H2

InChI Key

VHRYTYBCTQSEBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

(a) 1-(2-Trifluoromethylphenyl)imidazole (TRIM)

  • Key Features : TRIM contains a trifluoromethylphenyl group instead of chloro-phenylethyl.
  • Biological Activity: TRIM inhibits neuronal nitric oxide synthase (nNOS) and inducible NOS (iNOS) with IC50 values of 28.2 pM (mouse brain) and 27.0 pM (rat lung), respectively. It shows weak inhibition of endothelial NOS (IC50 = 1057.5 pM) and antinociceptive effects in mice (ED50 = 85.8 pmol/kg) .

(b) 1-(3-Hydroxy-1-Octenyl)-Imidazole (CBS612)

  • Key Features : CBS612 has a hydroxy-octenyl chain, enabling thromboxane A2 (TxA2) synthesis inhibition.
  • Biological Activity : CBS612 inhibits TxA2 synthesis in human platelets (IC50 = 0.7 μM) and suppresses platelet aggregation without affecting prostaglandin E2 (PGE2) release in rat aortic rings .
  • Comparison : The chloro-phenylethyl substituent in 1-(2-Chloro-2-phenylethyl)imidazole may limit its interaction with cyclooxygenase pathways compared to CBS612’s hydroxy-octenyl chain.

(c) 3-(2-Chloro-2-Phenylethyl)thiophene

  • Key Features : This compound replaces the imidazole core with a thiophene ring.
  • Physicochemical Data : Synthesized via methods involving ω-chloroalkanamides, with spectral data (IR, NMR) confirming structural integrity .
  • Comparison : The imidazole ring in this compound likely enhances hydrogen-bonding capacity and basicity compared to thiophene derivatives, influencing solubility and target binding.

Physicochemical Properties

The following table summarizes key properties of related imidazole derivatives:

Compound Molecular Weight (g/mol) Log Pow Solubility (mg/L) pKa Key Reference
(±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole 297.2 3.82 951 (pH 5), 224 (pH 7) 6.53
1-(2-Trifluoromethylphenyl)imidazole (TRIM) 242.6 Not reported Not reported Not reported
1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone 236.65 2.02 Not reported Not reported

Key Observations :

  • The chloro-phenylethyl group in this compound is expected to increase hydrophobicity (higher Log Pow) compared to hydroxylated analogs like CBS612.
  • Solubility is pH-dependent, as seen in (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole, which dissolves better under acidic conditions .

(a) Enzyme Inhibition

  • TRIM: Potent nNOS/iNOS inhibitor with antinociceptive effects .
  • CBS612 : Selective TxA2 inhibitor with antiplatelet activity .
  • However, the bulky phenylethyl group may reduce blood-brain barrier penetration compared to TRIM.

(b) Antimicrobial Activity

  • Metronidazole Analogs : 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole (from ) demonstrates antibacterial properties, highlighting the role of nitro and chloro substituents in antimicrobial efficacy.

Preparation Methods

Synthesis of 2-Chloro-2-phenylethyl Bromide

The cornerstone of this methodology lies in the preparation of the alkylating agent, 2-chloro-2-phenylethyl bromide. This intermediate is synthesized through a radical bromination of 2-chloro-2-phenylethane, achieved by treating the ethane derivative with N-bromosuccinimide (NBS) under ultraviolet light. Alternatively, electrophilic addition of hydrogen bromide (HBr) to 2-chloro-2-phenylpropene yields the bromide with regioselective precision.

Key Reaction Conditions :

  • NBS-mediated bromination : 2-Chloro-2-phenylethane (10 mmol), NBS (12 mmol), benzoyl peroxide (0.1 eq), CCl₄ (50 mL), UV light, 12 h, 65–70% yield.

  • HBr addition : 2-Chloro-2-phenylpropene (10 mmol), 48% HBr (15 mL), CH₂Cl₂ (30 mL), 0°C to rt, 3 h, 78–82% yield.

N-1 Alkylation of Imidazole

Imidazole undergoes deprotonation at the 1-position using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), forming a reactive imidazolide ion. Subsequent treatment with 2-chloro-2-phenylethyl bromide facilitates nucleophilic substitution, yielding the target compound:

Imidazole+NaHImidazolide2-Chloro-2-phenylethyl Br1-(2-Chloro-2-phenylethyl)imidazole\text{Imidazole} + \text{NaH} \rightarrow \text{Imidazolide}^- \xrightarrow{\text{2-Chloro-2-phenylethyl Br}} \text{this compound}

Optimized Protocol :

  • Imidazole (10 mmol), NaH (12 mmol, 60% dispersion), THF (50 mL), 0°C, 1 h.

  • 2-Chloro-2-phenylethyl bromide (12 mmol), THF (10 mL), dropwise addition, rt, 12 h.

  • Isolation: Aqueous workup, column chromatography (hexane/ethyl acetate, 3:1), 68–72% yield.

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ph), 6.95 (s, 1H, imidazole H-4), 6.85 (s, 1H, imidazole H-5), 4.52 (dd, J = 8.4 Hz, 2H, CH₂Cl), 3.72 (t, J = 8.4 Hz, 1H, CHPh).

  • ESI-MS : m/z 221.07 [M+H]⁺.

Chlorination of Hydroxyethyl Precursors

Preparation of 1-(2-Hydroxy-2-phenylethyl)imidazole

This route begins with the Grignard addition of phenylmagnesium bromide to chloroacetaldehyde, producing 2-chloro-2-phenylethanol. Subsequent alkylation of imidazole under Mitsunobu conditions (DIAD, PPh₃) installs the hydroxyethyl group:

PhMgBr+ClCH₂CHOPh–CH(Cl)–CH₂OHMitsunobu1-(2-Hydroxy-2-phenylethyl)imidazole\text{PhMgBr} + \text{ClCH₂CHO} \rightarrow \text{Ph–CH(Cl)–CH₂OH} \xrightarrow{\text{Mitsunobu}} \text{1-(2-Hydroxy-2-phenylethyl)imidazole}

Reaction Parameters :

  • Chloroacetaldehyde (10 mmol), PhMgBr (12 mmol, 1M in THF), 0°C to rt, 3 h, 65% yield.

  • Mitsunobu: Imidazole (10 mmol), 2-chloro-2-phenylethanol (12 mmol), DIAD (15 mmol), PPh₃ (15 mmol), THF, 24 h, rt, 58% yield.

Hydroxyl-to-Chlorine Conversion

The hydroxyl group in the intermediate is replaced via treatment with thionyl chloride (SOCl₂), yielding the final product:

1-(2-Hydroxy-2-phenylethyl)imidazole+SOCl₂This compound+SO₂+HCl\text{1-(2-Hydroxy-2-phenylethyl)imidazole} + \text{SOCl₂} \rightarrow \text{this compound} + \text{SO₂} + \text{HCl}

Procedure :

  • 1-(2-Hydroxy-2-phenylethyl)imidazole (10 mmol), SOCl₂ (20 mmol), CH₂Cl₂ (30 mL), reflux, 6 h.

  • Isolation: Evaporation under reduced pressure, 85–90% yield.

Comparative Analysis of Methodologies

Parameter Alkylation Route Chlorination Route
Yield 68–72%58–85%
Steps 23
By-products MinimalSO₂, HCl
Scalability HighModerate

The alkylation method offers superior efficiency and fewer steps, while the chlorination route provides flexibility for hydroxyl-containing precursors.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Deprotonation of imidazole at N-1 generates a strong nucleophile, which may also attack electrophilic sites in THF under prolonged reaction times, leading to tetrahydrofuran ring-opening byproducts . This is mitigated by maintaining low temperatures (0°C) during NaH activation.

Steric Effects in Chlorination

Bulky substituents on the ethyl chain hinder SOCl₂ penetration, necessitating extended reflux durations. Electron-withdrawing groups (e.g., nitro) on the phenyl ring accelerate chlorination by polarizing the C–O bond.

Industrial and Pharmacological Relevance

This compound serves as a precursor in kinase inhibitor synthesis (e.g., Src family kinases) and agrochemical intermediates . Its geminal chloro-phenyl moiety enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in molecular docking studies .

Q & A

Q. What are effective synthetic routes for 1-(2-Chloro-2-phenylethyl)imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or multi-step alkylation. Key considerations include:

  • Starting Materials : Use 2-chloroacetophenone and imidazole derivatives as precursors, with chloroethyl groups introduced via alkylation .
  • Solvent Selection : Solvent-free conditions (e.g., Eaton’s reagent in Friedel-Crafts acylation) improve yields (90–96%) and reduce environmental impact .
  • Catalysts : Triethylamine or pyridine facilitates imidazole ring formation and enhances reaction efficiency .
  • Temperature Control : Optimize between 50–70°C to avoid side reactions, as seen in similar imidazole syntheses .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • Chromatography : Thin-layer chromatography (TLC) with silica gel and UV detection monitors reaction progress .
  • Spectroscopy :
    • IR : Identify C=N (1654 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches .
    • NMR : Confirm substituent positions (e.g., phenyl and chloroethyl groups) via ¹H/¹³C spectra .
  • Melting Point Analysis : Compare experimental values (e.g., 94–136°C) with literature data to assess purity .
  • HPLC : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Modify the phenyl or chloroethyl groups to assess impact on bioactivity (e.g., anti-inflammatory or antimicrobial effects) .
  • Biological Assays :
    • Enzyme Inhibition : Test IC₅₀ values against targets like nitric oxide synthase (NOS) or thromboxane A2 (TxA2) synthase .
    • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria .
  • Data Correlation : Employ QSAR models to link electronic (e.g., Hammett constants) or steric parameters with activity trends .

Q. What strategies resolve contradictions in pharmacological data for imidazole derivatives like this compound?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., platelet aggregation assays for TxA2 inhibition) to address variability in IC₅₀ values .
  • Isoform Selectivity : Evaluate activity against specific enzyme isoforms (e.g., neuronal vs. endothelial NOS) to explain differential inhibition .
  • Control Experiments : Include positive controls (e.g., TRIM for NOS) and validate results across multiple cell lines or animal models .

Q. How can computational methods predict the reactivity and stability of this compound under different conditions?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to targets (e.g., EGFR or TxA2 synthase) using AutoDock Vina to prioritize derivatives for synthesis .
  • MD Simulations : Assess stability in aqueous or lipid membranes to guide formulation studies .

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